Acetyl angiotensinogen (1-14), human

Renin-angiotensin system Peptide stability Enzymatic assay

Researchers quantifying renin activity face substrate degradation and kinetic variability. Acetyl angiotensinogen (1-14), human, solves these with N-terminal acetylation that blocks aminopeptidases, extending incubation stability. The human-specific sequence (Ac-DRVYIHPFHLVIHN) ensures physiologically relevant kcat/Km values, while >98% purity eliminates glycoform heterogeneity. Key advantages: • Resistance to aminopeptidase degradation enables extended plasma/tissue homogenate incubations without substrate loss. • Non-glycosylated, uniform composition ensures consistent Km and Vmax across assay plates. • Human-specific sequence guarantees accurate kinetic parameters for renin inhibitor SAR studies.

Molecular Formula C85H124N24O20
Molecular Weight 1802.0 g/mol
Cat. No. B12373281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl angiotensinogen (1-14), human
Molecular FormulaC85H124N24O20
Molecular Weight1802.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C85H124N24O20/c1-12-46(9)69(107-77(121)58(31-50-23-25-54(111)26-24-50)101-79(123)67(44(5)6)105-71(115)55(21-17-27-92-85(87)88)97-75(119)61(36-66(113)114)96-48(11)110)82(126)103-62(34-53-39-91-42-95-53)83(127)109-28-18-22-64(109)78(122)100-57(30-49-19-15-14-16-20-49)72(116)99-59(32-51-37-89-40-93-51)73(117)98-56(29-43(3)4)76(120)106-68(45(7)8)80(124)108-70(47(10)13-2)81(125)102-60(33-52-38-90-41-94-52)74(118)104-63(84(128)129)35-65(86)112/h14-16,19-20,23-26,37-47,55-64,67-70,111H,12-13,17-18,21-22,27-36H2,1-11H3,(H2,86,112)(H,89,93)(H,90,94)(H,91,95)(H,96,110)(H,97,119)(H,98,117)(H,99,116)(H,100,122)(H,101,123)(H,102,125)(H,103,126)(H,104,118)(H,105,115)(H,106,120)(H,107,121)(H,108,124)(H,113,114)(H,128,129)(H4,87,88,92)/t46-,47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,70-/m0/s1
InChIKeyVGQNODAMSAWGST-PRYFVWDJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl Angiotensinogen (1-14), Human: A Defined Synthetic Renin Substrate for Human Renin-Angiotensin System (RAS) Studies


Acetyl angiotensinogen (1-14), human (CAS: 104180-27-0) is a synthetic 14-amino-acid peptide representing the N-terminal fragment of human angiotensinogen, modified by N-terminal acetylation [1]. The sequence, Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn (Ac-DRVYIHPFHLVIHN), corresponds to residues 1–14 of the human angiotensinogen precursor and is specifically cleaved by human renin between Leu10 and Val11 to yield angiotensin I [1]. This acetylated tetradecapeptide serves as a well-defined, high-purity substrate for enzymatic assays in cardiovascular and hypertension research, bypassing the heterogeneity inherent in native plasma-derived angiotensinogen preparations [1].

Why Generic Angiotensinogen Fragments Cannot Substitute for Acetyl Angiotensinogen (1-14), Human in Human Renin Assays


Substituting acetyl angiotensinogen (1-14), human with non-acetylated forms, porcine sequences, or alternative renin substrates introduces confounding variables that compromise assay reproducibility and biological relevance. N-terminal acetylation enhances resistance to aminopeptidase-mediated degradation, a property not shared by the non-acetylated human (1-14) fragment [1]. Species-specific sequence variations—particularly at the P′1, P′2, and P′3 positions adjacent to the renin cleavage site—dramatically alter catalytic efficiency (kcat/Km) and can render human renin inactive toward non-homologous substrates [2]. Additionally, the uniform, glycosylation-free nature of the synthetic peptide ensures consistent kinetic parameters, whereas plasma-derived angiotensinogen exhibits variable glycosylation that modifies substrate affinity and turnover [3].

Quantitative Differentiation of Acetyl Angiotensinogen (1-14), Human: Evidence for Scientific Selection


N-Terminal Acetylation Confers Resistance to Aminopeptidase Degradation vs. Non-Acetylated Human Angiotensinogen (1-14)

The N-terminal acetylation of acetyl angiotensinogen (1-14), human blocks exopeptidase cleavage, significantly increasing peptide half-life in biological matrices compared to the non-acetylated human angiotensinogen (1-14) fragment. This modification is critical for maintaining substrate integrity during extended incubations in renin activity assays [1].

Renin-angiotensin system Peptide stability Enzymatic assay

Human Sequence Specificity Dictates kcat/Km for Human Renin: Comparison with Porcine Acetyl Angiotensinogen (1-14)

Human renin exhibits strict species specificity toward its substrate. For the human N-terminal tridecapeptide, canine renin shows a kcat/Km value that is only 0.37% of that observed with the homologous canine substrate. Replacement of a single residue at P′1 (Val→Leu) in the human sequence triples kcat and improves Km 4-fold, while substitutions at P′2 and P′3 produce even larger effects [1]. Consequently, acetyl angiotensinogen (1-14), porcine—which differs at residues 11 (Leu vs. Val), 12 (Val vs. Ile), and 14 (Ser vs. Asn)—exhibits markedly different kinetic parameters with human renin and may be cleaved inefficiently or not at all [1].

Renin kinetics Species specificity Substrate recognition

Absence of Glycosylation at Position 14 Eliminates Kinetic Variability Observed with Native Angiotensinogen

Natural angiotensinogen is glycosylated at Ser14 in some species (ovine) and at other positions. This glycosylation directly impacts renin kinetics: a mutant ovine angiotensinogen (S14N) glycosylated at Asn14 exhibits a 3-fold increase in Km for human renin without affecting Vmax [1]. Acetyl angiotensinogen (1-14), human is a synthetic peptide with Asn at position 14 that lacks glycosylation, providing a uniform, non-glycosylated substrate with consistent kinetic behavior. In contrast, plasma-derived angiotensinogen preparations contain heterogeneous glycoforms that introduce variability in Km and complicate inter-experimental comparisons.

Glycosylation effects Enzyme kinetics Substrate uniformity

High Purity (>98%) and Defined Storage Stability Facilitate Reproducible Long-Term Experimental Use

Commercial preparations of acetyl angiotensinogen (1-14), human are supplied with ≥98% purity as verified by HPLC, ensuring minimal interference from truncated or modified peptide contaminants . The lyophilized powder is stable for at least 3 years when stored at -20°C, and for 2 years at 4°C . Stock solutions prepared in DMSO or aqueous buffers remain stable for up to 6 months at -80°C . These defined stability parameters contrast with the limited and variable stability of purified plasma angiotensinogen, which is prone to proteolytic degradation and requires stringent handling conditions not always feasible in high-throughput settings.

Peptide quality control Stability Procurement

Recommended Applications of Acetyl Angiotensinogen (1-14), Human Based on Quantitative Differentiation Evidence


Human Renin Activity Assays Requiring High Sensitivity and Substrate Integrity

The acetylated N-terminus confers resistance to aminopeptidase degradation, enabling extended incubation times in plasma or tissue homogenate-based renin activity measurements without substrate loss [1]. This is particularly valuable when quantifying low renin activities or when screening renin inhibitors where substrate depletion would distort inhibition curves.

Kinetic Characterization of Human Renin and Species-Specific Substrate Interaction Studies

The human-specific sequence (Ac-DRVYIHPFHLVIHN) ensures that kinetic parameters (kcat, Km) measured with human renin accurately reflect the physiological human enzyme-substrate interaction [2]. This is essential for structure-activity relationship (SAR) studies of renin inhibitors intended for human therapeutic applications and for comparative enzymology across species.

Reproducible High-Throughput Screening (HTS) of Renin Inhibitors

The uniform, non-glycosylated nature of the synthetic peptide eliminates kinetic variability arising from heterogeneous glycoforms present in plasma angiotensinogen, enabling consistent Km and Vmax values across multiple assay plates and independent experiments [3]. Combined with high purity (>98%) and defined long-term stability , this substrate supports robust, scalable HTS campaigns for renin-targeted drug discovery.

In Vitro Reconstitution of the Human Renin-Angiotensinogen Cascade

As a chemically defined, high-purity reagent with validated stability parameters , acetyl angiotensinogen (1-14), human serves as a reliable starting material for generating angiotensin I and subsequent angiotensin II in cell-free systems. This is particularly useful for studying downstream signaling events in isolated enzyme cascades or for calibrating angiotensin immunoassays.

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